N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride

Gastric H+/K+-ATPase Proton pump inhibitor QSAR

Optimize your gastric H+/K+-ATPase research with N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride (CAS 2413868-97-8). This 4-indolyl-2-guanidinothiazole reversibly inhibits the gastric proton pump via a K+-competitive mechanism, distinct from acid-activated covalent binders. Its 2-phenylindole group yields a high logP (3.147) and constrained biaryl conformation, ideal for probing the K+-binding site's steric boundaries and refining QSAR models for next-generation reversible inhibitors. Ensure experimental validity with this unique, high-lipophilicity probe.

Molecular Formula C18H16ClN5S
Molecular Weight 369.87
CAS No. 2413868-97-8
Cat. No. B2908597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride
CAS2413868-97-8
Molecular FormulaC18H16ClN5S
Molecular Weight369.87
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CSC(=N4)N=C(N)N.Cl
InChIInChI=1S/C18H15N5S.ClH/c19-17(20)23-18-22-14(10-24-18)15-12-8-4-5-9-13(12)21-16(15)11-6-2-1-3-7-11;/h1-10,21H,(H4,19,20,22,23);1H
InChIKeyYLLGKOFLSRSTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N''-[4-(2-Phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine Hydrochloride (CAS 2413868-97-8): Structural Identity and Pharmacological Lineage


N''-[4-(2-Phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride (CAS 2413868-97-8; molecular formula C₁₈H₁₆ClN₅S; MW 369.87 g/mol) is a synthetic small molecule belonging to the 4-indolyl-2-guanidinothiazole class of reversible gastric H⁺/K⁺-ATPase (proton pump) inhibitors [1]. The compound integrates three pharmacophoric elements—a 2-guanidinothiazole core, an indole ring substituted at the 2-position with a phenyl group, and a hydrochloride salt form—within a single scaffold. The 2-guanidinothiazole moiety is established as the essential pharmacophore for competitive, K⁺-site-directed inhibition of the gastric proton pump, while the 4-indolyl substituent modulates potency and selectivity [2]. This compound is a structural analog within a congeneric series first described by LaMattina et al. (1990) and subsequently elaborated through quantitative structure–activity relationship (QSAR) studies encompassing 28 4-indolyl-2-guanidinothiazole derivatives [3]. Its calculated logP of 3.147 (ZINC19853183) confirms significant lipophilic character conferred by the 2-phenylindole substructure [4].

N''-[4-(2-Phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine Hydrochloride (CAS 2413868-97-8): Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the 4-indolyl-2-guanidinothiazole class, substitution at the indole C-2 position is a dominant determinant of H⁺/K⁺-ATPase inhibitory potency. QSAR models derived from 28 congeners demonstrate that both hydrophobicity and electron-withdrawing character of the X-substituent on the indolyl ring are decisive factors governing activity [1]. The 2-phenyl substituent present in CAS 2413868-97-8 introduces a combination of extended aromatic surface (π–π stacking potential), elevated logP (3.147), and distinct electronic resonance effects that cannot be recapitulated by the simpler 2-methyl (CAS 115027-55-9 class), 2-unsubstituted (CAS 115027-54-8 analog), or 5-substituted indole variants within the same series [2]. Furthermore, the foundational SAR study explicitly concluded that no general replacement exists for the guanidinothiazole core, and that combining favorable modifications at the indole and guanidine positions does not yield additive potency—underscoring the non-modular, context-dependent nature of activity within this chemotype [3]. Consequently, assuming functional equivalence between CAS 2413868-97-8 and its nearest structural neighbors based solely on shared core scaffold is scientifically unsound and may lead to erroneous experimental conclusions or procurement decisions.

N''-[4-(2-Phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine Hydrochloride (CAS 2413868-97-8): Quantitative Differentiation Evidence vs. Closest Analogs


Indole C-2 Substituent Hydrophobicity: 2-Phenyl vs. 2-Methyl and Unsubstituted Analogs

The 2-phenyl substitution on the indole ring of CAS 2413868-97-8 confers substantially greater lipophilicity compared to the 2-methyl or unsubstituted indole analogs within the same chemotype. The calculated logP of 3.147 (ZINC19853183) places this compound in a distinct hydrophobicity regime. QSAR analysis of 28 4-indolyl-2-guanidinothiazoles established that hydrophobicity of the X-substituent on the indolyl ring is a primary decisive factor for H⁺/K⁺-ATPase inhibitory activity [1]. The 2-phenyl group contributes an additional phenyl ring's worth of hydrophobic surface area relative to the 2-methyl congener, quantitatively shifting the compound into a logP range that the QSAR model associates with higher predicted potency [2]. The unsubstituted indole analog 4-(1H-indol-3-yl)-2-guanidinothiazole, listed in US Patent 5,026,715 without specific IC₅₀ but as a preferred embodiment, serves as the baseline comparator [3].

Gastric H+/K+-ATPase Proton pump inhibitor QSAR Hydrophobicity logP

Hydrogen-Bond Donor/Acceptor Profile and Its Implications for K⁺-Site Competitive Binding

CAS 2413868-97-8 possesses 3 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA) derived from the guanidine, thiazole, and indole NH moieties (ZINC19853183) [1]. The guanidine group provides the critical hydrogen-bond donor index previously identified by Ojha et al. (1993) as a key determinant in the meta-substituent position of the phenyl ring for the 4-phenyl-2-guanidinothiazole congeneric series [2]. In the indolyl series, the indole N–H serves as an additional hydrogen-bond donor whose electronic character is modulated by the 2-phenyl substituent through extended conjugation. The foundational SAR by LaMattina et al. (1990) established that these compounds inhibit gastric H⁺/K⁺-ATPase competitively at the K⁺-binding site, where hydrogen-bonding interactions with luminal-facing residues (including Cys813, Met334, and Val337 of the α-subunit) are critical for reversible inhibition [3]. The 2-phenyl group, by withdrawing electron density from the indole ring, alters the pKa and hydrogen-bond donor strength of the indole N–H, a modulation absent in electron-donating 2-substituents such as methyl.

Gastric H+/K+-ATPase Competitive inhibition Potassium site Hydrogen bonding Guanidine pharmacophore

Selectivity Profile: Gastric H⁺/K⁺-ATPase vs. Renal Na⁺/K⁺-ATPase—Class-Level Evidence with Implications for the 2-Phenyl Congener

The 4-substituted 2-guanidinothiazole class as a whole was characterized by LaMattina et al. (1990) as selective inhibitors of canine gastric H⁺/K⁺-ATPase relative to canine renal Na⁺/K⁺-ATPase [1]. This selectivity is a defining feature differentiating this chemotype from irreversible proton pump inhibitors (e.g., omeprazole-class benzimidazoles) that require acid activation and form covalent disulfide adducts. The reversible, K⁺-competitive mechanism of guanidinothiazoles produces a fundamentally different inhibition kinetic profile (competitive with respect to K⁺, uncompetitive with respect to ATP) [2]. While no direct selectivity data exist specifically for CAS 2413868-97-8, the class-level SAR indicates that indole C-2 substitution does not abrogate this selectivity—rather, modifications at this position primarily tune potency within the target enzyme without introducing off-target renal ATPase liability. The reference compound within the patent literature, 4-(1H-indol-3-yl)-2-(N-benzylguanidino)thiazole hydrochloride, demonstrated an IC₅₀ against gastric H⁺/K⁺-ATPase in the sub-micromolar range, serving as the nearest quantitative benchmark for the class [3].

Gastric H+/K+-ATPase selectivity Renal Na+/K+-ATPase Proton pump Isoform selectivity Reversible inhibition

Molecular Topology and Steric Differentiation: The 2-Phenyl Group as a Conformational Constraint in Active-Site Docking

The 2-phenyl substituent on the indole ring introduces a sterically demanding, planar aromatic group that constrains the torsional freedom of the biaryl linkage between the indole C-3 and the thiazole C-4 positions. This conformational restriction is absent in analogs with smaller C-2 substituents (H, methyl) [1]. The 3D SPECTRAL-SAR analysis of 4-indolyl-2-guanidinothiazoles as proton pump inhibitors revealed that molecular shape complementarity within the luminally exposed binding pocket is critical for inhibitory activity, and that substituent-induced conformational preferences directly impact the alignment of the guanidine pharmacophore with K⁺-coordinating residues [2]. The phenyl ring at C-2 adopts a preferred dihedral angle of approximately 30–50° relative to the indole plane due to steric interaction with the indole N–H and thiazole ring, creating a distinctive three-dimensional topography that differentiates this compound from all non-2-aryl congeners. The molecular weight of 369.87 g/mol and heavy atom count of 25 (ZINC19853183) place this compound at the upper end of the physicochemical property range explored in the QSAR model, suggesting that it probes the steric tolerance limits of the H⁺/K⁺-ATPase binding site [3].

Molecular docking Steric effects Conformational analysis Ligand–enzyme complementarity Thiazole-guanidine scaffold

N''-[4-(2-Phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine Hydrochloride (CAS 2413868-97-8): High-Value Research Application Scenarios


Probing the Hydrophobicity–Potency Frontier in Reversible H⁺/K⁺-ATPase Inhibition

With a calculated logP of 3.147, CAS 2413868-97-8 sits at the high-lipophilicity boundary of the characterized 4-indolyl-2-guanidinothiazole chemical space [1]. Researchers investigating the relationship between compound lipophilicity and gastric H⁺/K⁺-ATPase inhibitory potency can employ this compound as a probe to test whether the positive correlation between hydrophobicity and activity established in the Ojha et al. (1993) QSAR model [2] holds at extreme logP values, or whether a parabolic (optimal lipophilicity) relationship emerges. This is directly relevant to optimizing drug-like properties of next-generation reversible proton pump inhibitors.

Mapping the Steric Tolerance of the K⁺-Binding Pocket Through Conformational Constraint

The 2-phenyl substituent creates a rigid biaryl system that restricts the conformational space accessible to the indole–thiazole dihedral angle [1]. This compound thus serves as a conformationally constrained probe for mapping the steric boundaries of the luminally exposed K⁺-binding site of gastric H⁺/K⁺-ATPase—complementary to the flexible, low-molecular-weight congeners that dominate the patent literature [3]. The 3D-SPECTRAL-SAR framework previously applied to this chemotype provides a computational methodology for correlating the conformational preferences of this analog with observed or predicted activity [4].

Differentiating Reversible K⁺-Competitive from Irreversible Acid-Activated Proton Pump Inhibition Mechanisms

As a member of the 4-indolyl-2-guanidinothiazole class, CAS 2413868-97-8 is expected to inhibit gastric H⁺/K⁺-ATPase through a reversible, K⁺-competitive mechanism that does not require acid activation—in direct mechanistic contrast to the clinically dominant benzimidazole class (omeprazole, lansoprazole) that form covalent disulfide adducts only after acid-catalyzed activation [1]. This compound is therefore a valuable tool compound for head-to-head mechanistic studies comparing the kinetics of reversible vs. irreversible pump inhibition, washout recovery dynamics, and the role of pump conformational states in inhibitor binding [2].

Computational Chemistry and QSAR Model Refinement Using High-Dimensional Descriptors

The Borges & Takahata (2002) QSAR study of 28 4-indolyl-2-guanidinothiazoles using quantum mechanical descriptors (PLS, PCR, and back-propagation neural network models) demonstrated high correlation between predicted and experimentally measured in vitro H⁺/K⁺-ATPase inhibitory activity [1]. CAS 2413868-97-8, with its unique combination of extended aromatic surface, elevated logP, and distinct electronic properties conferred by the 2-phenyl group, represents an ideal external validation compound for refining these QSAR models—particularly for testing the generalizability of quantum descriptor-based predictions to compounds outside the original training set [2].

Quote Request

Request a Quote for N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.